3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid

Descripción general

Descripción

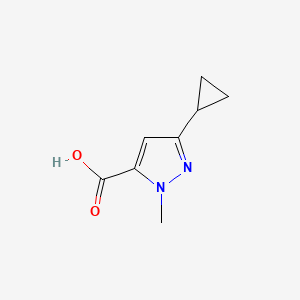

3-Cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid (CAS: 957500-07-1) is a pyrazole derivative characterized by a cyclopropyl substituent at position 3, a methyl group at position 1, and a carboxylic acid moiety at position 4. Its molecular formula is C₈H₁₀N₂O₂, with a molecular weight of 166.18 g/mol . The compound is typically stored under dry conditions at 2–8°C, though commercial availability varies . Its synthesis often involves coupling reactions, such as those using carbodiimides (e.g., EDCI) and hydroxylamine derivatives, as seen in analogous pyrazole syntheses .

Métodos De Preparación

Synthetic Routes

Key Precursors

The synthesis begins with the following key precursors:

- Cyclopropyl Hydrazine : Provides the cyclopropyl group.

- Ethyl Acetoacetate : Acts as the keto ester for pyrazole ring formation.

Reaction Steps

- Condensation Reaction : Cyclopropyl hydrazine reacts with ethyl acetoacetate under acidic or neutral conditions to form an intermediate hydrazone.

- Cyclization : The intermediate undergoes cyclization to yield the pyrazole ring structure.

- Oxidation : The resulting pyrazole derivative is oxidized to introduce the carboxylic acid functionality at the 5-position.

Reaction Conditions

- Temperature : Typically maintained between 50–80°C during condensation and cyclization steps.

- Solvent : Ethanol or methanol is commonly used as the solvent.

- Catalyst : Acidic catalysts (e.g., hydrochloric acid) may be employed to facilitate condensation.

Industrial Production

Scale-Up Considerations

Industrial production involves scaling up the synthetic route while optimizing yield and purity. Key considerations include:

- Continuous Flow Reactors : Used for efficient heat transfer and reaction control.

- Automated Systems : Ensure consistent reagent addition and monitoring of reaction parameters.

Optimization Strategies

- Pressure Control : Maintaining low pressure during cyclization enhances product formation.

- pH Adjustment : Careful pH control during oxidation prevents side reactions.

- Microwave Irradiation : Accelerates reaction kinetics, reducing synthesis time.

Alternative Methods

Methyl Ester Intermediate

An alternative route involves synthesizing methyl 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate as an intermediate:

- Cyclization of cyclopropyl hydrazine and ethyl acetoacetate yields the methyl ester derivative.

- Hydrolysis of the methyl ester produces the target carboxylic acid compound.

Advantages

This method offers improved control over reaction conditions and higher yields in certain setups.

Chemical Reactions Analysis

Common Reagents

The synthesis employs reagents such as:

- Oxidizing Agents : Potassium permanganate or chromium trioxide for oxidation steps.

- Reducing Agents (if needed): Lithium aluminum hydride or sodium borohydride for selective reductions.

Reaction Monitoring

Techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) are used to monitor intermediate formation and product purity.

Data Table: Reaction Parameters

| Step | Key Reactants | Conditions | Products |

|---|---|---|---|

| Condensation | Cyclopropyl hydrazine + ethyl acetoacetate | 50–80°C, ethanol solvent | Hydrazone intermediate |

| Cyclization | Hydrazone intermediate | Acidic catalyst, reflux | Pyrazole derivative |

| Oxidation | Pyrazole derivative | KMnO4 or CrO3, neutral pH | 3-Cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid |

Notes on Research Findings

Análisis De Reacciones Químicas

Types of Reactions

3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The compound can be reduced to form alcohols or other reduced forms.

Substitution: The pyrazole ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the pyrazole ring, leading to a wide range of derivatives .

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block for Complex Molecules

This compound serves as a vital building block in organic synthesis, enabling the creation of more complex pyrazole derivatives. Its unique cyclopropyl group enhances its reactivity and allows for various substitution reactions, making it a versatile intermediate in synthetic chemistry.

Biological Applications

Enzyme Inhibition and Receptor Binding

Research has indicated that 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid can interact with specific enzymes and receptors. These interactions can modulate biological pathways, which is crucial for developing therapeutic agents.

Medicinal Potential

Anti-inflammatory Properties

A notable study demonstrated that this compound significantly inhibited TNF-alpha production in vitro at concentrations as low as 10 µM. This suggests its potential as an anti-inflammatory agent, making it a candidate for further pharmacological studies aimed at treating inflammatory diseases.

Antimicrobial Activity

In antimicrobial testing against bacterial strains such as Staphylococcus aureus and Escherichia coli, the compound exhibited minimum inhibitory concentrations (MIC) ranging from 15 to 30 µg/mL. These results indicate its potential as a novel antimicrobial treatment option.

Industrial Applications

Development of New Materials

The compound's unique chemical properties make it suitable for application in materials science. Its ability to participate in various chemical reactions allows for the development of new materials with desirable properties.

Case Studies

| Study Focus | Findings |

|---|---|

| Anti-inflammatory Activity | Inhibition of TNF-alpha production at concentrations as low as 10 µM indicates potential for anti-inflammatory therapies. |

| Antimicrobial Efficacy | Demonstrated MIC values between 15 to 30 µg/mL against Staphylococcus aureus and Escherichia coli suggest antimicrobial potential. |

Summary

Mecanismo De Acción

The mechanism of action of 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyclopropyl group and carboxylic acid moiety play crucial roles in its binding affinity and specificity. The exact pathways involved depend on the specific application and target .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

The structural uniqueness of 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid lies in its cyclopropyl substituent. Below is a comparative analysis with key analogs:

Actividad Biológica

3-Cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid is a pyrazole derivative notable for its unique cyclopropyl group and carboxylic acid moiety, which contribute to its distinct chemical and biological properties. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in anti-inflammatory and antimicrobial domains.

Chemical Structure and Properties

The structural formula of this compound is represented as follows:

This compound features:

- A cyclopropyl group , which enhances binding affinity to biological targets.

- A carboxylic acid group , which can participate in hydrogen bonding and ionic interactions.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets, including enzymes and receptors. The binding mechanism involves:

- Enzyme Inhibition : It may inhibit specific enzymes, modulating their activity and affecting various metabolic pathways.

- Receptor Binding : The compound can bind to receptors, potentially influencing signaling pathways involved in inflammation and infection responses.

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Anti-inflammatory Effects

Studies have shown that this compound may reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Its efficacy in this area suggests potential for developing anti-inflammatory drugs.

2. Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various pathogens. Preliminary results indicate effectiveness against both bacterial and fungal strains, making it a candidate for further investigation in infectious disease treatment.

3. Enzyme Inhibition

Research has highlighted its role as an enzyme inhibitor, particularly in pathways related to pain and inflammation. This property positions it as a potential lead compound for analgesic drug development .

Case Studies

Case Study 1: Anti-inflammatory Activity

In a study examining the anti-inflammatory effects of various pyrazole derivatives, this compound demonstrated significant inhibition of TNF-alpha production in vitro at concentrations as low as 10 µM. This finding underscores its potential as an anti-inflammatory agent .

Case Study 2: Antimicrobial Efficacy

A series of tests conducted against Staphylococcus aureus and Escherichia coli showed that the compound inhibited bacterial growth with minimum inhibitory concentrations (MIC) ranging from 15 to 30 µg/mL. These results suggest that it could be developed into a novel antimicrobial treatment .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Cyclopropyl group; carboxylic acid | Anti-inflammatory; antimicrobial |

| 5-Methyl-2H-pyrazole-3-carboxylic acid | Methyl substitution; carboxylic acid | Limited anti-inflammatory effects |

| 3-Cyclopropyl-1-ethylpyrazole | Ethyl substitution; different side chain | Lower enzyme inhibition compared to target compound |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid?

The synthesis typically involves cyclocondensation of substituted hydrazines with β-keto esters or diketones. For example, pyrazole-carboxylic acid derivatives are synthesized via cyclocondensation of ethyl acetoacetate with cyclopropyl-substituted hydrazines under reflux in ethanol or acetic acid. Post-synthesis, hydrolysis (basic or acidic) is used to convert esters to carboxylic acids . Key steps include:

- Reaction optimization : Adjusting stoichiometry, temperature (80–100°C), and solvent polarity.

- Purification : Recrystallization from ethanol/water mixtures or chromatography (silica gel, ethyl acetate/hexane).

Q. What analytical methods are recommended for characterizing this compound?

Standard characterization includes:

- Spectroscopy :

- ¹H/¹³C NMR to confirm substituent positions and cyclopropane ring integrity (e.g., δ 1.0–1.5 ppm for cyclopropyl protons) .

- IR for carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O (~1700 cm⁻¹) .

- Elemental analysis : To verify purity (>95%) and molecular formula .

- Melting point determination : Reported ranges (e.g., 150–152°C) help assess crystallinity .

Advanced Research Questions

Q. How can low yields in the cyclocondensation step be addressed?

Low yields often stem from steric hindrance from the cyclopropyl group or competing side reactions. Strategies include:

- Catalysis : Using p-toluenesulfonic acid (PTSA) to accelerate cyclization .

- Microwave-assisted synthesis : Reducing reaction time (30–60 minutes vs. 12 hours) and improving regioselectivity .

- Protecting groups : Temporarily shielding the carboxylic acid to prevent side reactions during cyclopropane ring formation .

Q. How do structural modifications influence bioactivity in pyrazole-carboxylic acid derivatives?

Structure-activity relationship (SAR) studies highlight:

- Cyclopropyl group : Enhances metabolic stability and membrane permeability compared to alkyl chains .

- Carboxylic acid moiety : Critical for hydrogen bonding with target enzymes (e.g., COX-2 inhibition). Esterification reduces activity, suggesting the free acid is pharmacologically active .

- Methyl substitution at N1 : Prevents racemization and improves pharmacokinetics .

Q. How should researchers resolve contradictions between experimental spectral data and computational models?

Discrepancies in NMR chemical shifts or IR bands can arise from solvent effects or crystal packing. Solutions include:

- X-ray crystallography : To validate molecular geometry (e.g., dihedral angles between pyrazole and cyclopropane rings) .

- DFT calculations : Using B3LYP/6-311++G(d,p) basis sets to simulate spectra in solvent models (e.g., PCM for water) .

Q. What protocols mitigate decomposition during storage?

Decomposition (e.g., decarboxylation) is minimized by:

- Storage conditions : –20°C under inert atmosphere (argon) .

- Stabilizers : Adding 1% w/v ascorbic acid to aqueous solutions .

- Handling : Use amber vials to prevent photodegradation and desiccants to avoid hydrolysis .

Q. Methodological Considerations

Q. What in vitro assays are suitable for evaluating biological activity?

- Enzyme inhibition : Use fluorescence-based assays (e.g., COX-2 inhibition with arachidonic acid substrate) .

- Antimicrobial testing : Broth microdilution (MIC determination) per CLSI guidelines .

- Cytotoxicity : MTT assay in cell lines (e.g., HEK-293), with controls for solvent effects (DMSO ≤0.1%) .

Q. How can computational modeling predict interactions with biological targets?

- Docking studies : AutoDock Vina or Schrödinger Suite to model binding to active sites (e.g., COX-2 PDB: 5KIR) .

- MD simulations : GROMACS for 100-ns trajectories to assess stability of ligand-protein complexes .

Propiedades

IUPAC Name |

5-cyclopropyl-2-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-10-7(8(11)12)4-6(9-10)5-2-3-5/h4-5H,2-3H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAVQQDWWBUEGMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2CC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20390218 | |

| Record name | 5-Cyclopropyl-2-methyl-2H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957500-07-1 | |

| Record name | 5-Cyclopropyl-2-methyl-2H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.